molecular formula C6H11NO3S B1277627 N-Acetyl-L-cysteine methyl ester CAS No. 7652-46-2

N-Acetyl-L-cysteine methyl ester

Cat. No. B1277627
CAS RN: 7652-46-2
M. Wt: 177.22 g/mol
InChI Key: QTKAQJWFVXPIFV-YFKPBYRVSA-N
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Description

N-Acetyl-L-cysteine methyl ester (NALCME) is a derivative of the amino acid L-cysteine. It is an acetylated form of cysteine with a methyl ester group, which may influence its physical properties and reactivity. NALCME and its related compounds have been studied for various applications, including their potential use in pharmaceuticals and as a tool for understanding the metabolism and biochemistry of amino acid derivatives .

Synthesis Analysis

The synthesis of NALCME involves multiple steps, starting from L-cysteine. One method includes methanoxylation with methanol followed by acetylation with acetic anhydride to produce N,S-diacetyl-L-cysteine methyl ester, a related compound . Another synthetic route involves the reaction of 3-mercaptocoumarin with N-acetyl-3-chloro-D,L-alanine methyl ester to produce N-acetyl-S-(3-coumarinyl)-cysteine methyl ester, highlighting the versatility of NALCME in forming various derivatives .

Molecular Structure Analysis

The molecular structure of NALCME has been investigated using techniques such as infrared (IR) and vibrational circular dichroism (VCD) spectroscopy. These studies have focused on the amide I and the C=O stretching spectral signatures, which vary under different pH conditions. Density functional theory (DFT) calculations have been used to identify the most stable conformations and to simulate their IR and VCD spectra. The empirical structural-spectral relationship established through these studies can potentially be applied to larger amino acids and polypeptides in water .

Chemical Reactions Analysis

NALCME's reactivity has been explored through the study of its radical cation and anion forms. The radical cation of N-acetyl-cysteine, a closely related compound, has been shown to undergo radical migration from the sulfur atom to the α-carbon position, which is slightly lower in energy. This behavior contrasts with other cysteine derivatives where the radical remains on the sulfur atom. These findings provide insight into the reactivity and stability of sulfur-containing amino acid radicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of NALCME are influenced by its molecular structure. The compound's melting point has been determined and found to be consistent with literature values, confirming the successful synthesis of the compound . The crystal structure of N-acetyl-L-cysteine, the parent compound of NALCME, has been determined by X-ray diffraction analysis, revealing that the C-carboxyl and N-acetyl groups are nearly planar and that the molecule forms hydrogen bonds with neighboring molecules . These properties are crucial for understanding the behavior of NALCME in various environments and its potential applications.

Scientific Research Applications

  • Synthesis and Analytical Applications

    • N-Acetyl-S-(3-coumarinyl)cysteine, a metabolite of coumarin in rodents, was synthesized as a methyl ester, introducing a new synthetic route. This compound was used in the determination of urinary coumarin metabolites via HPLC, indicating its potential in analytical chemistry (Eisenbrand, Otteneder, & Tang, 2003).
  • Pharmacodynamic Characterization

    • A study explored the pharmacodynamic characteristics of N,S-diacetyl-L-cysteine methyl ester as a derivative of N-acetyl Cysteine. This work suggests its potential in pharmacology, emphasizing its antioxidation, antiinflammation, and antitrauma properties (Jin Ying-xue, 2008).
  • Toxicology and Metabolism Studies

    • N-acetyl-S-(1-cyano-2-hydroxyethyl)-l-cysteine, a urinary metabolite of oxiranecarbonitrile and acrylonitrile, was studied. This research contributes to understanding the metabolic pathways of these compounds in rats, highlighting the role of N-acetyl-L-cysteine methyl ester derivatives in toxicology (Linhart, Šmejkal, & Novák, 2004).
  • Chemical Analysis and Sensing

    • This compound was used in the surface-enhanced Raman spectroscopy (SERS) analysis of 2,4-dinitroanisole (DNAN), a medium explosive. This research demonstrates its application in the sensitive detection and chemical analysis of hazardous substances (Xu et al., 2011).
  • Cellular Protection and Regenerative Medicine

    • A study showed that N-acetyl-L-cysteine could protect stem cells from exfoliated deciduous teeth (SHED) against oxidative damage. This finding is relevant for regenerative medicine, emphasizing its role in preserving the regenerative potential of stem cells (Martačić et al., 2018).
  • Molecular Structure and Reactivity Studies

    • The structure and reactivity of the N-acetyl-cysteine radical cation and anion were investigated, providing insights into the molecular behavior of this compound. Such studies are crucial for understanding the chemical properties and reactions of N-acetyl-L-cysteine derivatives (Osburn et al., 2011).
  • Antifungal Applications

    • Research on the antifungal activity of cysteine and its derivatives, including N-acetyl-cysteine, against various fungi suggests potential therapeutic applications in combating fungal infections (Galgóczy et al., 2009).
  • Tandem Mass Spectrometric Studies

    • Tandem mass spectrometric studies of N-acetyl(-l-)cysteine derivatives, including mercapturic acids and methyl esters, were conducted to elucidate their fragmentation pathways. This research is vital for analytical chemistry, particularly in understanding the mass spectrometric behavior of these compounds (Stanek et al., 1991).

Safety and Hazards

NACME is classified as a combustible solid . It may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling NACME .

Future Directions

While specific future directions for NACME are not mentioned in the search results, N-acetylcysteine, a related compound, is being explored for its potential benefits in treating psychiatric and neurological disorders, such as depression, anxiety, and bipolar disorder . This suggests that NACME could also have potential applications in these areas.

Mechanism of Action

Target of Action

N-Acetyl-L-cysteine methyl ester (NAC), also known as ®-methyl 2-acetamido-3-mercaptopropanoate, is an acetylated derivative of the amino acid L-cysteine . It primarily targets the glutathione pathway, acting as a precursor to the powerful antioxidant glutathione . It also has been used in the preparation of benzyl mono-fluorophosphonate and benzyl penta-fluorophosphate anions as physiologically stable phosphotyrosine mimetics and inhibitors of protein tyrosine phosphatases .

Mode of Action

NAC interacts with its targets by replenishing the levels of glutathione, a critical antioxidant in the body . It acts as an antioxidant through a variety of mechanisms, including oxidant scavenging, glutathione replenishment, and antioxidant signaling .

Biochemical Pathways

NAC affects the glutathione pathway, which plays a crucial role in maintaining the oxidation-reduction balance within the cells of the human body . The formation of γ-glutamyl-L-cysteine, a dipeptide product of glutamate and cysteine ligation, catalyzed by glutamate-cysteine ligase, is a rate-limiting step in the synthesis of glutathione .

Result of Action

The primary result of NAC’s action is the strengthening of the body’s antioxidant defenses by boosting glutathione levels . This can help the body fight off infections and diseases more effectively . It also has potential therapeutic applications in a range of diseases where oxidative stress is a driver .

Action Environment

The action, efficacy, and stability of NAC can be influenced by various environmental factors. For instance, in neutral or alkaline pH water solutions, L-cysteine, from which NAC is derived, readily undergoes rapid oxidation . Nac is relatively stable in acidic environments . Therefore, the pH of the environment can significantly impact the effectiveness of NAC.

properties

IUPAC Name

methyl (2R)-2-acetamido-3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11)6(9)10-2/h5,11H,3H2,1-2H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTKAQJWFVXPIFV-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CS)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40227330
Record name L-Cysteine, N-acetyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7652-46-2
Record name L-Cysteine, N-acetyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007652462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Cysteine, N-acetyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40227330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl (2R)-2-acetamido-3-sulfanylpropanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: N-Acetyl-L-cysteine Methyl Ester (NACME) acts as a nucleophile due to its free sulfhydryl group. [, , , ] It can form covalent adducts with electrophilic compounds, such as benzene diol epoxide, through Michael addition reactions. [] This interaction is particularly important in the context of detoxification mechanisms. For example, NACME can react with leptomycin B, a nuclear export inhibitor, forming a covalent bond with a cysteine residue (Cys-529) in the protein CRM1 (exportin 1). [] This binding inhibits CRM1's activity, preventing the nuclear export of proteins. []

A: While the provided articles do not offer complete spectroscopic data for NACME, its molecular formula is C6H11NO3S and its molecular weight is 177.22 g/mol. [] Structural characterization relies heavily on techniques like 1H NMR and 13C NMR spectroscopy, mass spectrometry, and infrared spectroscopy. [, , , ]

A: Research shows that the presence of the isoprenyl moiety in compounds like N-Acetyl-S-farnesyl-L-cysteine methyl ester (L-AFCM) and N-Acetyl-S-geranylgeranyl-L-cysteine methyl ester (L-AGGCM) is crucial for their recognition and processing by specific enzymes like the cysteine methyl ester hydrolase found in bovine rod outer segment membranes. [] This suggests that structural modifications, particularly around the sulfur atom, can significantly affect the compound's biological activity and selectivity. [, , , , , , , , , , , , , , ]

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